N-[4-(Heptyloxy)benzyl](4-methoxyphenyl)-methanamine
Description
Properties
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-23-17-19-8-12-21(24-2)13-9-19/h8-15,23H,3-7,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVSJTWBFBKHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(Heptyloxy)benzyl-methanamine typically involves the reaction of 4-methoxybenzylamine with 4-(heptyloxy)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like dichloromethane or methanol .
Industrial Production Methods
While specific industrial production methods for N-4-(Heptyloxy)benzyl-methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-4-(Heptyloxy)benzyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-4-(Heptyloxy)benzyl-methanamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-4-(Heptyloxy)benzyl-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-4-(Heptyloxy)benzyl-methanamine
- N-4-(Heptyloxy)benzyl-methanamine
- N-4-(Heptyloxy)benzyl-methanamine
Uniqueness
N-4-(Heptyloxy)benzyl-methanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The heptyloxy and methoxy groups contribute to its solubility, reactivity, and interaction with molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
N-4-(Heptyloxy)benzyl-methanamine is a compound characterized by its unique structural features, which include a heptyloxy group and a methoxy group attached to a benzylamine backbone. These functional groups are believed to influence the compound's solubility, reactivity, and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and biochemistry.
Structure
The molecular structure of N-4-(Heptyloxy)benzyl-methanamine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 303.44 g/mol
Synthesis
The synthesis typically involves the reaction of 4-methoxybenzylamine with 4-(heptyloxy)benzaldehyde under reductive amination conditions, using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in organic solvents such as dichloromethane or methanol.
N-4-(Heptyloxy)benzyl-methanamine exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The heptyloxy and methoxy groups enhance its affinity for lipid membranes, potentially increasing its bioavailability and efficacy in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar benzylamine structures often demonstrate antimicrobial properties. Preliminary studies suggest that N-4-(Heptyloxy)benzyl-methanamine may possess antimicrobial effects, although specific data on its efficacy against various pathogens remains limited.
Antidepressant Effects
Some studies have indicated that benzylamines can exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. However, specific studies on this compound are needed to confirm such effects.
Enzyme Interaction Studies
The compound may interact with enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This interaction could lead to altered levels of neuromodulatory fatty acids, potentially impacting various physiological processes .
Case Studies
- Antimycobacterial Evaluation : A related study synthesized various derivatives of benzylamines and evaluated their ability to inhibit Mycobacterium tuberculosis. While N-4-(Heptyloxy)benzyl-methanamine was not specifically tested, the structural similarities suggest potential for antimycobacterial activity .
- Selectivity in Cell Lines : In related research involving similar compounds, assessments of selectivity against mammalian cell lines (Vero and HepG2 cells) were conducted. Compounds demonstrated selective toxicity towards M. tuberculosis without significantly affecting mammalian cell viability, indicating a potential therapeutic window for further exploration .
Data Tables
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Potential activity noted; specific data lacking |
| Antidepressant | Possible modulation of neurotransmitter systems |
| Enzyme Interaction | May inhibit FAAH; impacts endocannabinoid metabolism |
| Selectivity | Similar compounds show selective toxicity in studies |
Conclusion and Future Directions
N-4-(Heptyloxy)benzyl-methanamine presents a promising avenue for further research due to its unique structure and potential biological activities. Future studies should focus on:
- In vitro and in vivo evaluations : Detailed assays to determine the antimicrobial effectiveness and antidepressant properties.
- Mechanistic studies : Investigating specific interactions with molecular targets to elucidate pathways involved in its biological effects.
- Optimization of derivatives : Exploring structural modifications to enhance efficacy and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
